3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime
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Description
Scientific Research Applications
Molecular Rearrangements and Synthesis
Rearrangements and Synthesis of Nitrothiazoles and Iminomethyl-Triazoles : Research demonstrates the synthesis and molecular rearrangements involving nitrothiazoles and iminomethyl-triazoles, which are relevant for understanding the behavior and potential applications of nitro and oxime groups in complex organic molecules (Borthwick et al., 1973); (L'abbé et al., 1990).
Conversion of Oximes to Carbonyl Compounds : Studies have shown how oximes can be converted to carbonyl compounds under certain conditions, providing insights into functional group transformations that could be relevant to the compound (Kim et al., 2010).
Functional Group Applications
Applications of Oximes : Oximes serve as intermediates for various chemical reactions, including rearrangements, cycloadditions, and as precursors for synthesis of nitrones and other nitrogen-containing compounds, indicating the versatility of oxime functional groups in synthetic chemistry (Rossiter & Dobbs, 2005).
Photocatalytic Oxidation : Research on the photocatalytic oxidation of benzyl alcohol derivatives, including those with nitro and trifluoromethyl groups, into corresponding aldehydes under visible light irradiation highlights potential applications in green chemistry and synthesis of fine chemicals (Higashimoto et al., 2009).
Properties
IUPAC Name |
(E)-N-[(3,4-dichlorophenyl)methoxy]-1-[3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2F3N2O3S/c23-18-6-4-15(9-19(18)24)12-32-28-11-14-5-7-21(20(10-14)29(30)31)33-13-16-2-1-3-17(8-16)22(25,26)27/h1-11H,12-13H2/b28-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLYCVMQVHUBHO-IPBVOBEMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)C=NOCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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